N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds are known to target enzymes such as carbonic anhydrase 2 .
Mode of Action
The exact mode of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide It’s likely that it interacts with its targets through a process of binding and inducing changes in the target’s function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide typically involves the reaction of 4-(benzyl(methyl)sulfamoyl)aniline with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the sulfamoyl group can produce sulfonic acid derivatives .
Scientific Research Applications
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-acetamide: Similar structure but lacks the chloro group.
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-2-bromoacetamide: Similar structure but with a bromo group instead of chloro.
Uniqueness
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for specific substitution reactions that are not possible with its analogs .
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-19(12-13-5-3-2-4-6-13)23(21,22)15-9-7-14(8-10-15)18-16(20)11-17/h2-10H,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPSCUSEHAZIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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